1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine
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Overview
Description
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethoxy group, a fluorine atom, and an iodine atom attached to a phenyl ring, which is further connected to a piperidine ring through an ether linkage. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
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Step 1: Synthesis of 5-Ethoxy-2-fluoroaniline
Reagents: 5-Ethoxyaniline, fluorinating agent (e.g., Selectfluor)
Conditions: Room temperature, solvent (e.g., acetonitrile)
Reaction: 5-Ethoxyaniline is treated with a fluorinating agent to introduce the fluorine atom at the ortho position.
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Step 2: Synthesis of 4-Iodophenol
Reagents: Phenol, iodine, oxidizing agent (e.g., sodium hypochlorite)
Conditions: Room temperature, solvent (e.g., water)
Reaction: Phenol is iodinated using iodine and an oxidizing agent to form 4-iodophenol.
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Step 3: Formation of this compound
Reagents: 5-Ethoxy-2-fluoroaniline, 4-iodophenol, piperidine, coupling agent (e.g., EDCI)
Conditions: Elevated temperature, solvent (e.g., dichloromethane)
Reaction: The intermediate compounds are coupled using a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the iodine or fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) can be used under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Ethoxy-2-fluorophenyl)-4-(4-bromophenoxy)piperidine
- 1-(5-Ethoxy-2-fluorophenyl)-4-(4-chlorophenoxy)piperidine
- 1-(5-Ethoxy-2-fluorophenyl)-4-(4-methylphenoxy)piperidine
Uniqueness
1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens like bromine or chlorine. Additionally, the combination of the ethoxy and fluorine groups on the phenyl ring further distinguishes this compound from its analogs.
Properties
Molecular Formula |
C19H21FINO2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-(5-ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine |
InChI |
InChI=1S/C19H21FINO2/c1-2-23-17-7-8-18(20)19(13-17)22-11-9-16(10-12-22)24-15-5-3-14(21)4-6-15/h3-8,13,16H,2,9-12H2,1H3 |
InChI Key |
AKLLQCDIFPNERU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)N2CCC(CC2)OC3=CC=C(C=C3)I |
Origin of Product |
United States |
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